molecular formula C20H19NO3 B11334624 N-(3,4-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide

N-(3,4-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B11334624
M. Wt: 321.4 g/mol
InChI Key: PNJQNMZYCHAUQQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is an organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a benzoxepine ring, which is a seven-membered ring containing an oxygen atom, fused to a benzene ring. The compound also contains a carboxamide group and a methoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,4-dimethylphenylamine with 7-methoxy-1-benzoxepine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) can yield the desired compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or other substituents are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogenation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is unique due to the presence of the benzoxepine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C20H19NO3/c1-13-4-5-17(10-14(13)2)21-20(22)15-8-9-24-19-7-6-18(23-3)12-16(19)11-15/h4-12H,1-3H3,(H,21,22)

InChI Key

PNJQNMZYCHAUQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2)C

Origin of Product

United States

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